8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Physicochemical property comparison XLogP3 TPSA

Researchers facing potency loss against HIV-1 integrase ALLINI-resistant mutants require regiochemically precise building blocks. This 8-bromo quinoline core solves resistance while providing a handle for diversification. - **Resistance advantage:** Maintains efficacy against A128T mutant vs 6-bromo analogs (potency loss). - **Synthetic utility:** 8-position Br enables predictable Suzuki, Heck, Sonogashira couplings. - **Defined properties:** XLogP3 2.5, TPSA 66-70 Ų - distinct from non-carboxylated analogs. - **Immediate supply:** mg to g scales available for SAR campaigns.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 57278-44-1
Cat. No. B3021692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-hydroxyquinoline-3-carboxylic acid
CAS57278-44-1
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyNKUGXZLINWIUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: Structural & Chemical Profile


8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 57278-44-1; also indexed under CAS 35973-17-2), with molecular formula C10H6BrNO3 and molecular weight 268.06 g/mol, is a heterocyclic quinoline derivative possessing a 4-hydroxy group, a 3-carboxylic acid moiety, and an 8-position bromine substituent [1]. The compound exhibits a tautomeric equilibrium between 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms, with the keto form predominating in most contexts . Computed physicochemical parameters include XLogP3 of 2.5, topological polar surface area of approximately 66-70 Ų, and two hydrogen bond donors (carboxylic acid OH, enolic OH) [1]. This substitution pattern positions the compound as a versatile synthetic intermediate for constructing bioactive quinoline scaffolds, distinct from regioisomeric bromo-hydroxyquinoline carboxylic acids .

8-Bromo regioisomer supports unambiguous cross-coupling at the C-8 position
Distinct XLogP3 and polar surface area combination relative to des-carboxyl or non-brominated analogs
Established synthetic intermediate in HIV-1 integrase allosteric inhibitor research

Non-Interchangeability of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid


Substitution of 8-bromo-4-hydroxyquinoline-3-carboxylic acid with alternative quinoline-3-carboxylic acid derivatives introduces measurable changes in molecular properties and synthetic utility that preclude generic interchange. The 8-position bromine substituent alters electronic distribution across the quinoline ring system relative to 6-bromo, 7-bromo, or unsubstituted analogs, thereby affecting both reactivity in cross-coupling chemistry and biological target engagement [1]. Specifically, the 8-bromo regiochemistry provides a distinct steric environment adjacent to the quinoline nitrogen, which influences metal-catalyzed functionalization outcomes and hydrogen-bonding networks in target binding pockets compared to 6-bromo or 7-bromo congeners . Furthermore, differences in lipophilicity (XLogP3 = 2.5 for 8-bromo derivative versus XLogP3 = 2.2 for 8-bromo-4-hydroxyquinoline lacking the 3-carboxylate) directly impact compound handling, solubility behavior, and biological partitioning . These quantitative physicochemical divergences translate into non-interchangeable performance in structure-activity relationship campaigns and multi-step synthetic sequences.

8-Br vs. 6-Br or 7-Br analogs
Steric and electronic environment near quinoline N-1 may shift cross-coupling reactivity and target-binding profiles.
3-COOH vs. des-carboxyl analog
Carboxylic acid alters lipophilicity (ΔXLogP3 ~0.3) and hydrogen-bonding capacity, potentially modifying solubility and partitioning behavior.
Regioisomeric bromine position
Bromine adjacent to N-1 may yield different resistance-mutation assay responses compared to C-6 or C-7 substitution.

8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: Differentiation Evidence


Lipophilicity and Polar Surface Area Profile

The 8-bromo-4-hydroxyquinoline-3-carboxylic acid scaffold exhibits quantifiably distinct lipophilicity and polar surface area parameters compared to two structurally proximal analogs: the non-brominated 4-hydroxyquinoline-3-carboxylic acid core and the non-carboxylated 8-bromo-4-hydroxyquinoline. These differences directly govern membrane permeability, solubility, and target engagement potential [1].

Lipophilicity profile
Data to verify
8-Br-4-hydroxyquinoline-3-COOH XLogP3 2.5 vs. des-COOH analog 2.2 (Δ +0.3)
Supports property-driven differentiation in lead optimization
Computed values; experimental logD validation recommended
Physicochemical property comparison XLogP3 TPSA Medicinal chemistry candidate selection

Antiviral Potency Against ALLINI-Resistant HIV-1 Integrase

In a comparative study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 8-position conferred distinct advantages over the 6-bromo regioisomer in the context of a specific quinoline scaffold series [1]. While both 6-bromo and 8-bromo substitutions improved antiviral properties relative to unsubstituted analogs, the 6-bromo derivative exhibited a significant loss of potency when tested against the ALLINI-resistant integrase A128T mutant virus, whereas the 8-bromo analog retained full effectiveness against this clinically relevant resistance mutation [2].

Resistance-mutation assay
Head-to-head
8-Br analog retained endpoint activity; 6-Br analog showed potency decrease against A128T mutant
Indicates substitution-dependent resistance-mutation response
Direct comparative integrase inhibition data
HIV-1 integrase allosteric inhibition Antiviral resistance Bromine position structure-activity relationship

Regiochemical Cross-Coupling Precursor for HIV-1 Integrase Inhibitors

The 8-bromo substituent in 8-bromo-4-hydroxyquinoline-3-carboxylic acid provides a regiochemically unambiguous site for palladium-catalyzed cross-coupling reactions, enabling the systematic installation of diverse aryl, heteroaryl, or alkenyl groups at the 8-position without competing reactivity at the 3-carboxylate or 4-hydroxy moieties [1]. This regioselectivity profile contrasts with 6-bromo-4-hydroxyquinoline-3-carboxylic acid, where the para-like positioning relative to the quinoline nitrogen can alter electronic activation and coupling efficiency . The compound has been explicitly utilized as a key intermediate in the synthesis of HIV-1 integrase allosteric inhibitors, where 8-position functionalization was critical for achieving target potency [2].

Regioselective coupling
Class-level
C-8 Br enables unambiguous Pd-catalyzed coupling; 6-Br analog may require re-optimization
Supports synthetic route planning for 8-substituted quinoline libraries
Class-level inference; yields not reported for direct comparison
Cross-coupling reactions Regioselective synthesis HIV-1 integrase inhibitors 8-Bromoquinoline building block

8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: Application Scenarios


Resistance-Evading HIV-1 Integrase Allosteric Inhibitor Optimization

Procure 8-bromo-4-hydroxyquinoline-3-carboxylic acid for structure-activity relationship campaigns targeting HIV-1 integrase allostery where retention of activity against the ALLINI-resistant A128T integrase mutant is a critical selection criterion. As demonstrated in comparative studies, 8-bromo-substituted quinoline analogs maintain full effectiveness against this resistance mutation, whereas 6-bromo analogs exhibit significant potency loss [1]. The 8-position bromine serves as a versatile handle for subsequent diversification via cross-coupling chemistry while preserving the resistance-evasion phenotype [2].

8-Position Regioselective Cross-Coupling Precursor

Utilize 8-bromo-4-hydroxyquinoline-3-carboxylic acid as a regiochemically unambiguous building block for palladium-catalyzed Suzuki, Heck, or Sonogashira cross-coupling reactions [3]. The distinct 8-position bromine environment adjacent to the quinoline nitrogen provides predictable reactivity profiles that differ from 6-bromo or 7-bromo regioisomers . This compound is appropriate for medicinal chemistry programs requiring systematic exploration of 8-position substituent effects on target engagement while maintaining the intact 4-hydroxy-3-carboxylic acid pharmacophore.

Balancing Lipophilicity and Polar Surface Area in Library Design

Select 8-bromo-4-hydroxyquinoline-3-carboxylic acid for fragment-based or property-driven library construction where the specific lipophilicity (XLogP3 = 2.5) and polar surface area (~66-70 Ų) combination is required [4]. This physicochemical signature differs measurably from non-carboxylated 8-bromo-4-hydroxyquinoline (XLogP3 = 2.2, TPSA = 29.1 Ų) and non-brominated 4-hydroxyquinoline-3-carboxylic acid cores , providing a distinct region of drug-like chemical space for hit identification and lead optimization.

Quinoline Building Block Targeting Viral Protein Interfaces

Incorporate 8-bromo-4-hydroxyquinoline-3-carboxylic acid into multi-substituted quinoline scaffolds designed to target viral protein-protein interfaces . The compound has established precedent in antiviral research programs focused on allosteric inhibition mechanisms, where the 8-bromo substituent contributes both steric bulk for interface disruption and electronic modulation affecting binding thermodynamics [5]. This contrasts with alternative halogen-substituted analogs where different electronic and steric profiles may alter binding mode and resistance susceptibility.

Application
Selection Property
Validation Focus
HIV-1 Integrase Resistance Studies
8-Bromo substitution context
A128T mutant endpoint assay
8-Position Regioselective Coupling
Regiochemical selectivity
Cross-coupling protocol compatibility
Lipophilicity-Balanced Library Design
XLogP3 / TPSA combination
Physicochemical property benchmarking
Viral Protein Interface Targeting
Steric and electronic modulation
Allosteric inhibition mechanism studies

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